5-Oxo Viloxazine-d5
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Overview
Description
5-Oxo Viloxazine-d5: is a deuterated derivative of viloxazine, a compound known for its pharmacological properties, particularly in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of viloxazine due to its stable isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo Viloxazine-d5 involves multiple steps. Initially, 2-ethoxyphenol reacts with epichlorohydrin to form an intermediate compound. This intermediate undergoes further reactions, including cyclization and deuteration, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo Viloxazine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .
Scientific Research Applications
Chemistry: In chemistry, 5-Oxo Viloxazine-d5 is used as a reference standard in analytical methods to study the pharmacokinetics and metabolism of viloxazine .
Biology: In biological research, the compound is used to investigate the metabolic pathways and biological effects of viloxazine in various organisms .
Medicine: In medicine, this compound is utilized in clinical studies to understand the pharmacokinetics of viloxazine in humans, aiding in the development of new therapeutic strategies .
Industry: In the pharmaceutical industry, the compound is used in the development and quality control of viloxazine-based medications .
Mechanism of Action
5-Oxo Viloxazine-d5 exerts its effects primarily through the modulation of neurotransmitter systems. It acts as a norepinephrine reuptake inhibitor and also modulates the serotonergic system by antagonizing 5-HT2B receptors and agonizing 5-HT2C receptors . This dual action increases the levels of norepinephrine and serotonin in the brain, contributing to its therapeutic effects in ADHD and depression .
Comparison with Similar Compounds
Viloxazine: The non-deuterated form, used primarily as an antidepressant and for ADHD treatment.
Atomoxetine: Another norepinephrine reuptake inhibitor used for ADHD.
Methylphenidate: A stimulant used for ADHD that also affects norepinephrine and dopamine levels.
Uniqueness: 5-Oxo Viloxazine-d5 is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Properties
CAS No. |
1794979-21-7 |
---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
256.313 |
IUPAC Name |
5,5,6-trideuterio-6-[dideuterio-(2-ethoxyphenoxy)methyl]morpholin-3-one |
InChI |
InChI=1S/C13H17NO4/c1-2-16-11-5-3-4-6-12(11)18-8-10-7-14-13(15)9-17-10/h3-6,10H,2,7-9H2,1H3,(H,14,15)/i7D2,8D2,10D |
InChI Key |
SLTGTEZJMITYRS-BBPJZKKFSA-N |
SMILES |
CCOC1=CC=CC=C1OCC2CNC(=O)CO2 |
Synonyms |
6-[(2-Ethoxyphenoxy)methyl]-3-morpholinone-d5; ICI 69322-d5; |
Origin of Product |
United States |
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